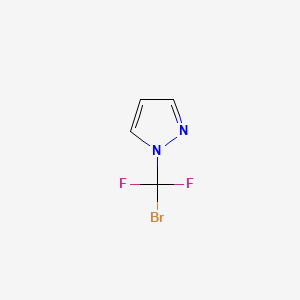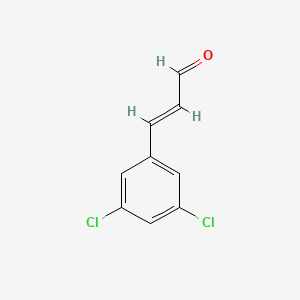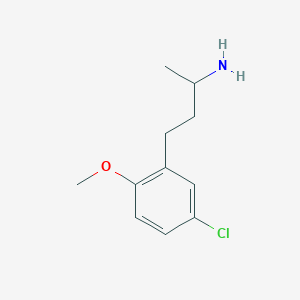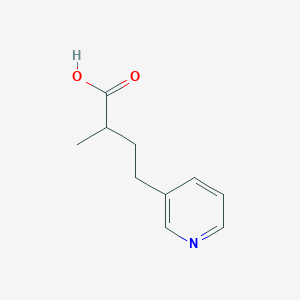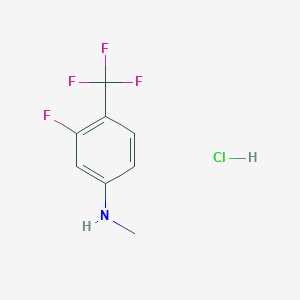
3-fluoro-N-methyl-4-(trifluoromethyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8ClF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-fluorobenzotrifluoride with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection to obtain an intermediate compound. This intermediate is then reacted with hydrogen chloride in an organic solvent to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride
- 4-nitro-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
- 3-(trifluoromethyl)aniline
Uniqueness
3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H8ClF4N |
|---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
3-fluoro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4,13H,1H3;1H |
InChI Key |
VDFYHKJYXBKERU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)
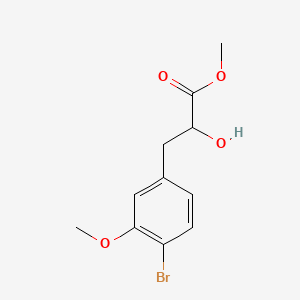
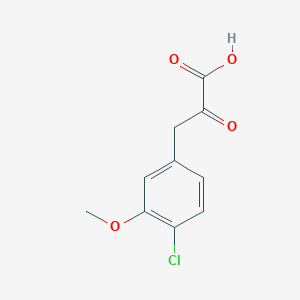
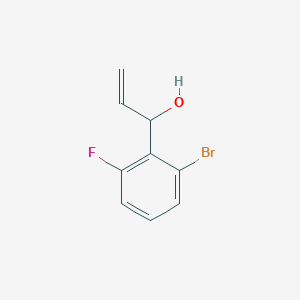
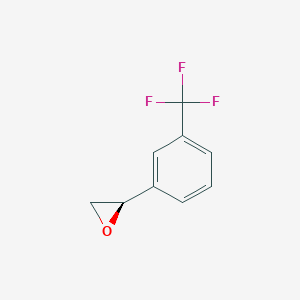
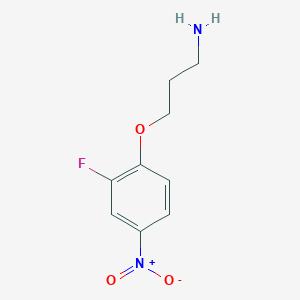
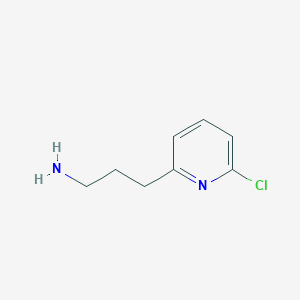
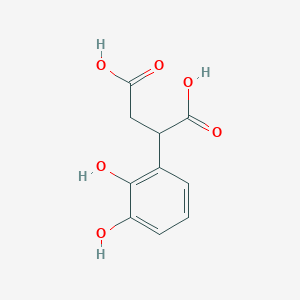
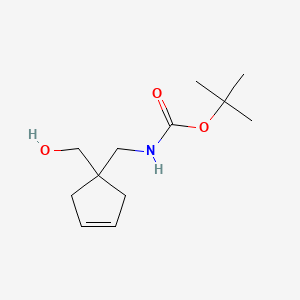
![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
